molecular formula C22H24N2OS B12433436 N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide

N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide

Cat. No.: B12433436
M. Wt: 364.5 g/mol
InChI Key: OXQIMPINMBEGRF-UHFFFAOYSA-N
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Description

N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9400,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, multiple methyl groups, a sulfur atom, and an azatricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide typically involves multiple steps, including the formation of the azatricyclic core, introduction of the cyclopentyl group, and incorporation of the sulfur atom. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the azatricyclic system or the carboxamide group.

    Substitution: Various substituents can be introduced at different positions on the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
  • 10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile

Uniqueness

N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopentyl group, multiple methyl groups, and the azatricyclic system with a sulfur atom distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H24N2OS

Molecular Weight

364.5 g/mol

IUPAC Name

N-cyclopentyl-6,7,10-trimethylbenzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C22H24N2OS/c1-13-8-9-14(2)21-20(13)15(3)23-18-12-16(10-11-19(18)26-21)22(25)24-17-6-4-5-7-17/h8-12,17H,4-7H2,1-3H3,(H,24,25)

InChI Key

OXQIMPINMBEGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)SC2=C(C=C1)C)C

Origin of Product

United States

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